molecular formula C13H11NO2 B1603582 (4-Pyridin-4-yl-phenyl)-acetic acid CAS No. 55397-08-5

(4-Pyridin-4-yl-phenyl)-acetic acid

Cat. No.: B1603582
CAS No.: 55397-08-5
M. Wt: 213.23 g/mol
InChI Key: GJIXKSPODUBJOL-UHFFFAOYSA-N
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Description

(4-Pyridin-4-yl-phenyl)-acetic acid is an organic compound that features a pyridine ring attached to a phenyl ring, which is further connected to an acetic acid moiety

Scientific Research Applications

Chemistry

In organic synthesis, (4-Pyridin-4-yl-phenyl)-acetic acid serves as a building block for the synthesis of more complex molecules. It is used in the development of ligands for catalysis and in the preparation of heterocyclic compounds.

Biology

In biological research, this compound is studied for its potential as a pharmacophore in drug design. Its structure allows for interactions with various biological targets, making it a candidate for the development of new therapeutic agents.

Medicine

In medicinal chemistry, this compound derivatives are explored for their anti-inflammatory, antimicrobial, and anticancer properties. The compound’s ability to modulate biological pathways makes it a valuable scaffold for drug discovery.

Industry

In the material science industry, this compound is used in the synthesis of polymers and advanced materials. Its unique structural features contribute to the development of materials with specific properties, such as conductivity or mechanical strength.

Safety and Hazards

Specific safety and hazard information for “(4-Pyridin-4-yl-phenyl)-acetic acid” is not available in the retrieved literature .

Future Directions

The use of “(4-Pyridin-4-yl-phenyl)-acetic acid” and related compounds in the construction of coordination polymers suggests potential applications in materials science . Furthermore, the study of these compounds’ charge-transfer properties could have implications for their use in optoelectronics .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Pyridin-4-yl-phenyl)-acetic acid typically involves the coupling of 4-bromopyridine with phenylacetic acid derivatives. One common method is the Suzuki-Miyaura cross-coupling reaction, which uses palladium catalysts and boronic acids. The reaction conditions often include the use of bases such as potassium carbonate in solvents like dimethyl sulfoxide or tetrahydrofuran, under an inert atmosphere.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the purification process may include crystallization or chromatography techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

(4-Pyridin-4-yl-phenyl)-acetic acid can undergo various chemical reactions, including:

    Oxidation: The acetic acid moiety can be oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The pyridine ring can be reduced to form piperidine derivatives.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Piperidine derivatives.

    Substitution: Halogenated or aminated aromatic compounds.

Mechanism of Action

The mechanism of action of (4-Pyridin-4-yl-phenyl)-acetic acid involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The pyridine ring can engage in π-π stacking interactions, hydrogen bonding, and coordination with metal ions. These interactions can modulate the activity of biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Pyridin-3-yl-phenyl)-acetic acid
  • (4-Pyridin-2-yl-phenyl)-acetic acid
  • (4-Pyridin-4-yl-phenyl)-propionic acid

Uniqueness

(4-Pyridin-4-yl-phenyl)-acetic acid is unique due to the position of the pyridine ring, which influences its chemical reactivity and biological activity. The specific arrangement of functional groups allows for distinct interactions with biological targets, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

2-(4-pyridin-4-ylphenyl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO2/c15-13(16)9-10-1-3-11(4-2-10)12-5-7-14-8-6-12/h1-8H,9H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJIXKSPODUBJOL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90610677
Record name [4-(Pyridin-4-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55397-08-5
Record name [4-(Pyridin-4-yl)phenyl]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90610677
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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